CYP3A4 Inhibition: 3-(3-Chlorophenyl) Isomer vs. In-Class 4-Chlorophenyl Analog
The 3-(3-chlorophenyl) isomer demonstrates a moderate CYP3A4 IC50 of 5,490 nM in human liver microsomes, whereas closely related dihydroquinazolinones featuring a 4-chlorophenyl substitution are expected to show divergent CYP3A4 affinities based on established SAR that positions the chlorine atom's location as a critical determinant of CYP binding. While direct head-to-head CYP3A4 data for the 4-chloro isomer are not publicly deposited in the same assay system, the available BindingDB record for the 3-chloro compound provides a quantifiable benchmark [1]. This difference matters because CYP3A4 inhibition is a common source of drug-drug interactions, and selecting the isomer with a known, moderate CYP3A4 IC50 allows researchers to anticipate and manage metabolic liability risks early in hit-to-lead campaigns.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5,490 nM (human liver microsomes, midazolam substrate, 5 min preincubation, LC-MS/MS detection) |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 330831-27-1): CYP3A4 IC50 not publicly reported in the same assay; class-level SAR indicates chlorine position-dependent CYP affinity |
| Quantified Difference | Direct quantitative comparison not available; qualitative divergence expected based on meta vs. para chlorine substitution effect |
| Conditions | Human liver microsomes; substrate: midazolam; preincubation: 5 min; detection: LC-MS/MS (BindingDB assay deposited by Amgen/ChEMBL) |
Why This Matters
A known moderate CYP3A4 IC50 of 5,490 nM provides a quantifiable safety margin for DDI risk assessment, whereas the para-chloro isomer's CYP3A4 profile remains uncharacterized, introducing uncertainty for procurement decisions.
- [1] BindingDB. (n.d.). BDBM50380527 (ChEMBL2018913): CYP3A4 IC50 = 5,490 nM for 3-(3-chlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one. Retrieved from BindingDB. View Source
